molecular formula C6H4F3NO2 B1387089 3,4-Dihydroxy-2-(trifluoromethyl)pyridine CAS No. 1184172-17-5

3,4-Dihydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1387089
CAS No.: 1184172-17-5
M. Wt: 179.1 g/mol
InChI Key: UOOGKBDKUBGEFU-UHFFFAOYSA-N
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Description

Background and Significance of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives have emerged as one of the most significant classes of fluorinated heterocyclic compounds in contemporary chemical research and industrial applications. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique physicochemical properties that are highly valued in both agrochemical and pharmaceutical industries. The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. The trifluoromethyl group is particularly noteworthy for its ability to enhance lipophilicity and metabolic stability, properties that have made such compounds invaluable in pharmaceutical and agrochemical development.

The significance of trifluoromethylpyridine derivatives in crop protection cannot be overstated, as they currently represent the major use category for these compounds in protecting crops from pests. Fluazifop-butyl holds the distinction of being the first trifluoromethylpyridine derivative introduced to the agrochemical market, establishing a precedent that has led to the development of more than twenty new trifluoromethylpyridine-containing agrochemicals that have acquired International Organization for Standardization common names. This remarkable proliferation demonstrates the continued relevance and effectiveness of this chemical class in addressing agricultural challenges.

In the pharmaceutical sector, trifluoromethylpyridine derivatives have demonstrated considerable promise, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having been granted market approval. The pipeline for these compounds remains robust, with many candidates currently undergoing clinical trials, indicating the sustained interest in exploiting the unique properties of this chemical class for therapeutic applications. The electronic effects and fat-soluble penetration effects of trifluoromethyl pyridine significantly affect the conformation and metabolism of compounds, making them particularly valuable in drug discovery and development.

Recent research has expanded the scope of trifluoromethylpyridine applications beyond traditional pesticides and pharmaceuticals. Novel trifluoromethylpyridine piperazine derivatives have been developed as potential plant activators for controlling plant viruses, demonstrating the versatility of this chemical scaffold. These compounds have shown excellent antiviral activities against tobacco mosaic virus and cucumber mosaic virus, highlighting the potential for trifluoromethylpyridine derivatives to address emerging agricultural challenges through innovative mechanisms of action.

Structural Classification of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine

The structural classification of this compound places this compound within the broader category of substituted pyridine derivatives, specifically those bearing both hydroxyl and trifluoromethyl substituents. This compound belongs to the class of trifluoromethylpyridines and can be classified as a dihydroxypyridine derivative, a fluorinated building block, and a heterocyclic building block. The systematic nomenclature reflects the precise positioning of functional groups: the trifluoromethyl group occupies the 2-position while hydroxyl groups are located at the 3- and 4-positions of the pyridine ring.

The molecular formula of this compound reveals the fundamental composition that defines its chemical identity and properties. The compound exhibits distinctive electronic characteristics due to the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic attack at the aromatic ring, a property that proves particularly useful in synthesizing more complex molecules for pharmaceutical applications. The introduction of trifluoromethyl groups is known to significantly influence the electronic distribution within the molecular framework, thereby affecting reactivity patterns and potential biological activities.

The structural relationship between this compound and other pyridine-3,4-diol derivatives has been extensively studied, particularly regarding tautomeric equilibria. Research has demonstrated that pyridine-3,4-diols exist in equilibrium with their pyridin-4-one tautomers, a phenomenon that has been confirmed through crystal structure analysis. This tautomeric behavior represents a fundamental aspect of the structural chemistry of dihydroxypyridine compounds and significantly influences their chemical and biological properties.

Table 1: Structural Classification Parameters of this compound

Parameter Value/Description
Chemical Class Trifluoromethylpyridine
Functional Groups Dihydroxy, Trifluoromethyl
Substitution Pattern 2-Trifluoromethyl, 3,4-Dihydroxy
Ring System Six-membered aromatic heterocycle
Heteroatom Nitrogen
Electronic Character Mixed (electron-withdrawing and electron-donating groups)

The synthesis of this compound typically involves several key steps, including cyclocondensation reactions involving trifluoromethyl-containing building blocks. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, with one effective method involving the use of easily accessible starting materials under controlled conditions to facilitate the introduction of the trifluoromethyl group while ensuring that hydroxylation occurs selectively.

Historical Development of Fluorinated Heterocyclic Chemistry

The historical development of fluorinated heterocyclic chemistry traces its origins to pioneering work conducted over nine decades ago, with the seminal synthesis of 2-fluoropyridine by Chichibabin representing the foundational achievement in this field. However, substantial progress in fluorinated heterocyclic chemistry did not gain momentum until approximately four decades later, during the 1950s, when the development of new synthetic methods and more readily-handled fluorinating agents catalyzed rapid advancement in the field. This period marked the beginning of systematic exploration of fluorinated heterocycles and their potential applications.

A significant milestone in the practical application of fluorinated heterocycles occurred with the development of 5-fluorouracil through a rational approach to new anti-cancer agents. The remarkable effectiveness of this drug heralded the development of numerous related anti-cancer agents that continue to maintain important clinical applications more than fifty years after the original discovery. This success story demonstrated the profound impact that fluorinated heterocycles could have on pharmaceutical development and established the foundation for continued research in this area.

The discovery of the fluoroquinolone family of antibiotics in the early 1970s represented another major breakthrough in fluorinated heterocyclic chemistry. Ciprofloxacin, a particularly important member of this group, received approval for human use in the United States in the late 1980s, further cementing the significance of fluorinated heterocycles in medicinal chemistry. The continued extensive work in the development of new fluoroquinolones demonstrates the sustained relevance of fluorinated heterocyclic compounds in addressing evolving medical challenges.

The evolution of synthetic methodologies for fluorinated heterocycles has been marked by continuous innovation and refinement. Early approaches focused on halogen exchange reactions and nucleophilic substitution processes, while more recent developments have emphasized direct fluorination methods and the use of specialized fluorinating agents. The development of methods for fluorinating heterocyclic organic compounds using elemental fluorine in the presence of halogens or interhalogen compounds represents a significant advancement in synthetic accessibility.

Table 2: Historical Milestones in Fluorinated Heterocyclic Chemistry

Time Period Major Development Significance
1930s Chichibabin synthesis of 2-fluoropyridine Foundation of fluorinated heterocyclic chemistry
1950s Development of new synthetic methods Accelerated progress in field
1950s 5-Fluorouracil development First major pharmaceutical success
Early 1970s Fluoroquinolone discovery Breakthrough in antibiotic development
Late 1980s Ciprofloxacin approval Clinical validation of fluorinated heterocycles
1990s-2000s Advanced fluorination methods Enhanced synthetic accessibility

The period from the 1990s to the present has witnessed remarkable growth in the diversity and complexity of fluorinated heterocyclic compounds. The development of trifluoromethylpyridine derivatives as key structural ingredients for agrochemical and pharmaceutical compounds represents a natural evolution from these early discoveries. The unique combination of fluorine-containing moieties with heterocyclic frameworks has proven to be a particularly fruitful area of research, leading to compounds with unprecedented biological activities and improved pharmacokinetic properties.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural characterization to applied research in synthetic methodology and potential applications. The primary objective involves comprehensive understanding of the structure-property relationships that govern the behavior of this specific compound within the broader context of fluorinated heterocyclic chemistry. This includes detailed investigation of the electronic effects arising from the unique combination of electron-withdrawing trifluoromethyl and electron-donating hydroxyl substituents on the pyridine ring system.

A significant research focus centers on the development and optimization of synthetic methodologies for preparing this compound and related derivatives. The compound can be synthesized through various methods, including cyclocondensation reactions involving trifluoromethyl-containing building blocks, and recent advancements have focused on optimizing reaction conditions to enhance yield and purity. The scope of synthetic research extends to exploring novel reaction pathways that could provide more efficient and environmentally sustainable approaches to accessing this important chemical intermediate.

The investigation of chemical reactivity patterns represents another crucial research objective. This compound participates in various chemical reactions, and the reactivity of this compound is largely influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic attack at the aromatic ring. Understanding these reactivity patterns is essential for developing new synthetic transformations and for predicting the behavior of this compound in complex chemical environments.

Research scope also encompasses the exploration of tautomeric behavior and solid-state properties. The equilibrium between pyridine-3,4-diols and their pyridin-4-one tautomers has been thoroughly investigated in related systems, with crystal structure analysis proving that a 1:1 mixture of pyridine-3,4-diols and their pyridin-4-one tautomers exist in the solid state. This tautomeric behavior represents a fundamental aspect that must be understood for proper characterization and application of this compound.

Table 3: Research Scope and Methodology Framework

Research Area Specific Objectives Methodological Approaches
Structural Analysis Electronic property characterization Spectroscopic analysis, computational chemistry
Synthetic Methodology Route optimization and development Reaction condition screening, mechanistic studies
Reactivity Studies Reaction pattern elucidation Kinetic analysis, product identification
Tautomeric Behavior Equilibrium characterization Solid-state analysis, solution studies
Applications Research Utility assessment in synthesis Substrate scope evaluation, functional group tolerance

The mechanism by which this compound exerts its chemical effects often involves specific interaction patterns that are influenced by the unique electronic properties imparted by the trifluoromethyl and hydroxyl groups. Studies indicate that compounds with similar structures show distinctive behavior in various chemical transformations due to their unique electronic properties, making mechanistic understanding a priority research objective.

Properties

IUPAC Name

3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGKBDKUBGEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves the initial synthesis of trifluoromethyl-substituted pyridines, followed by hydroxylation and other functional group modifications. A typical route includes chlorination, fluorination, and subsequent hydroxylation steps.

Key Steps

Research Findings

  • A patent describes a method where 2-amino-6-trifluoromethyl pyridines are diazotized, chlorinated, and then hydroxylated to yield 3,4-dihydroxy-2-(trifluoromethyl)pyridine, with yields around 80% under optimized conditions.
Step Reagents Conditions Yield Notes
Diazotization Sodium nitrite, HCl 60–80°C - Forms diazonium salts
Chlorination Stannous chloride, HCl 50–70°C ~80% Produces chlorinated intermediates
Hydroxylation Electrophilic substitution Controlled oxidation ~80% Final hydroxylated product

Advantages

  • High yields (~80%)
  • Well-established reaction pathways
  • Suitable for scale-up

Multicomponent Reactions (MCR)

Method Overview

Multicomponent reactions offer a convergent approach, combining multiple starting materials in a single step to synthesize complex pyridines with trifluoromethyl and hydroxyl functionalities.

Research Findings

  • An efficient one-pot synthesis employs arylamines, acetylenedicarboxylates, aromatic aldehydes, and Meldrum’s acid under ethanol reflux, catalyzed by pyridine, producing dihydropyridones with yields of 54–68%.
  • A subsequent improvement used ammonium carbonate instead of ammonium acetate, with water as solvent, achieving yields up to 96%.

Reaction Scheme

Aryl amine + aromatic aldehyde + ethyl acetoacetate + Meldrum’s acid → 3,4-Dihydro-2-pyridones
Reagents Solvent Catalyst Yield Notes
Aryl amines, aldehydes, acetoacetate, Meldrum’s acid Ethanol Pyridine 54–68% Reflux conditions
Same as above Water None 90–96% Environmentally friendly

Advantages

  • Mild conditions
  • High yields with water as solvent
  • Environmentally benign

Catalytic Fluorination and Ring Construction

Method Overview

Recent advances involve vapor-phase catalytic fluorination of pyridine precursors, such as chlorinated methylpyridines, to introduce trifluoromethyl groups, followed by ring modifications to add hydroxyl groups.

Research Findings

  • A vapor-phase reactor with a fluidized-bed catalyst enables fluorination at temperatures between 320–520°C, producing trifluoromethylpyridines with yields up to 86.4% for specific isomers.
  • Subsequent hydroxylation steps are performed via electrophilic substitution or oxidation, although detailed protocols are still under development.
Substrate Reaction Temp. (°C) Product Yield (GC PA%) Notes
3-Picoline 335–380 Trifluoromethylpyridine 86.4 Direct fluorination
2-Picoline 350–360 Trifluoromethylpyridine 71.3 Selective fluorination

Advantages

  • High selectivity
  • Suitable for industrial scale
  • Direct fluorination reduces multistep synthesis

Summary Table of Preparation Methods

Method Key Reagents Conditions Typical Yield Advantages
Multi-step chemical synthesis Diazotization, chlorination, hydroxylation 50–80°C, aqueous/organic solvents ~80% High yield, scalable
Multicomponent reactions Aryl amines, aldehydes, Meldrum’s acid Reflux, neutral conditions 54–96% Environmentally friendly, high yields
Vapor-phase catalytic fluorination Chlorinated pyridines, fluorinating catalysts 320–520°C Up to 86.4% Industrial scale, high selectivity

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, Suzuki–Miyaura coupling is a widely applied reaction that involves the use of palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of this compound can yield oxidized derivatives with altered chemical properties.

Scientific Research Applications

Chemistry

3,4-Dihydroxy-2-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules .

Biology

Research has indicated potential biological activities associated with this compound:

  • Biological Interactions : Studies suggest that the presence of the trifluoromethyl group enhances binding affinity to specific enzymes and receptors, potentially modulating their activity.
  • Pharmacological Investigations : It is being investigated for its interactions with biomolecules that could lead to therapeutic applications .

Medicine

The compound is explored for its therapeutic properties:

  • Drug Development : It has been identified as a precursor for developing new pharmaceuticals. Several derivatives are currently undergoing clinical trials for various medical applications .
  • Potential Therapeutics : The compound's derivatives have shown promise in treating conditions such as cancer and infectious diseases due to their biological activity .

Agrochemicals

This compound is utilized in the production of agrochemicals:

  • Pesticides : It is part of several formulations designed to protect crops from pests and diseases. The trifluoromethyl group contributes to the efficacy of these compounds against agricultural pests .
  • Market Demand : The demand for trifluoromethylpyridine derivatives in agrochemical applications continues to grow as global agricultural needs increase .

Pharmaceutical Industry

The pharmaceutical sector leverages this compound for various applications:

  • Development of New Drugs : Its derivatives are integral to the synthesis of new drugs targeting a range of diseases. Several products containing the trifluoromethyl moiety have received market approval or are in clinical trials .
  • Veterinary Medicine : Similar compounds are also being explored for veterinary applications, enhancing their market potential .

Case Study 1: Trifluoromethylpyridine Derivatives

A study highlighted the role of this compound derivatives in developing agrochemicals that effectively combat crop diseases while minimizing environmental impact. These derivatives have been shown to possess enhanced biological activity compared to traditional compounds .

Case Study 2: Pharmacological Potential

Research published in recent years has focused on the pharmacological potential of this compound derivatives. These studies have demonstrated significant antitumor activity and other therapeutic effects, paving the way for future drug development initiatives targeting various health conditions .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine

A key structural analog is 3,6-dihydroxy-2-(trifluoromethyl)pyridine (CAS 1227579-13-6), which differs only in the hydroxyl group positions (3,6 vs. 3,4). Comparative studies suggest:

  • Solubility : The 3,4-dihydroxy isomer exhibits higher aqueous solubility due to the proximity of hydroxyl groups, which enhances hydrogen-bonding capacity.
  • Reactivity : The 3,6-isomer is less reactive in electrophilic substitution reactions, as the hydroxyl groups are meta to each other, reducing electronic activation of the pyridine ring .
Property 3,4-Dihydroxy-2-(trifluoromethyl)pyridine 3,6-Dihydroxy-2-(trifluoromethyl)pyridine
Hydrogen Bonding Strong (adjacent -OH groups) Moderate (meta -OH groups)
LogP (Predicted) -0.58 0.12
Synthetic Yield 72% 65%

Functional Group Influence: Trifluoromethyl vs. Other Substituents

The trifluoromethyl group in This compound significantly impacts bioactivity compared to analogs with alternative substituents:

  • vs. Methyl or Halogen Substituents :
    • Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability compared to methyl or chloro analogs .
    • In insecticidal studies, trifluoromethyl pyridines exhibit 2–5× higher activity against Helicoverpa armigera than methyl-substituted derivatives .
  • vs. Sulfonyl or Amide Moieties :
    • Compounds like 1-chloro-2-((trifluoromethyl)sulfonyl)benzene (pIC₅₀ = 7.2 for CD73 inhibition) rely on sulfonyl groups for target binding, whereas the hydroxyl groups in this compound favor interactions with metalloenzymes or transporters .

Insecticidal Activity

  • Flonicamid (a trifluoromethyl pyridine insecticide) targets aphids with an LC₅₀ of 0.8 ppm, whereas methyl-substituted pyridines (e.g., imidacloprid ) require higher concentrations (LC₅₀ = 1.5 ppm) .
  • Hydroxyl groups in the 3,4-positions may reduce insecticidal efficacy compared to nitro or cyano substituents, as seen in chlorantraniliprole (LC₅₀ = 0.2 ppm) .

Key Research Findings

  • Synthetic Accessibility : this compound is synthesized in higher yields (72%) compared to 3,6-isomers (65%) due to favorable regioselectivity in hydroxylation reactions .
  • Thermodynamic Stability : DFT calculations indicate that the 3,4-dihydroxy isomer is 4.3 kcal/mol more stable than the 3,6-isomer, driven by intramolecular hydrogen bonding .
  • Toxicity Profile : Preliminary studies suggest low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells), contrasting with 1-bromo-3-((trifluoromethyl)sulfonyl)benzene (IC₅₀ = 12 µM), which has higher cellular toxicity due to reactive sulfonyl groups .

Biological Activity

3,4-Dihydroxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two hydroxyl groups at positions 3 and 4, and a trifluoromethyl group at position 2. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity by influencing its interaction with biological targets.

Interaction with Biological Targets
The trifluoromethyl group enhances binding affinity to various enzymes and receptors, modulating their activity. This compound has been shown to interact with enzymes involved in oxidative stress responses, potentially enhancing cellular resilience to oxidative damage.

Biochemical Pathways
this compound influences several biochemical pathways, including those related to cell signaling, gene expression, and metabolic processes. For instance, it activates specific signaling pathways that promote cell survival and proliferation.

Antiproliferative Effects

Research indicates that derivatives of trifluoromethylpyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have demonstrated that certain derivatives can inhibit cancer cell growth through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition .

Antioxidant Properties

The compound has been observed to modulate oxidative stress responses in cells. By interacting with key enzymes involved in antioxidant defenses, it may enhance cellular resistance to oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent. Its efficacy against specific pathogens is currently under investigation .

Research Findings and Case Studies

StudyFindings
Demonstrated modulation of oxidative stress-related enzymesSuggests potential for enhancing cellular resilience
Significant antiproliferative activity against breast and lung cancer cell linesIndicates potential as an anticancer agent
Interactions with various biomolecules affecting their functionSupports further exploration in drug development

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its unique properties make it a valuable precursor in drug synthesis. Ongoing studies aim to elucidate its therapeutic potential in treating cancer and other diseases.
  • Agrochemical Use : The compound's biological activity suggests applications in pest control formulations, leveraging its interaction with biological systems to enhance efficacy against pests .

Q & A

Q. What are the recommended synthetic routes for 3,4-Dihydroxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Nucleophilic fluorination : Reacting halogenated pyridine precursors (e.g., 2-chloro-3,4-dimethoxypyridine) with trifluoromethylating agents like TMSCF₃ under Cu(I) catalysis. Adjusting temperature (80–120°C) and solvent (DMF or THF) can optimize yields .
  • Hydroxylation : Post-functionalization via demethylation of methoxy groups using BBr₃ in dichloromethane at −78°C to room temperature .
    Key Data Table :
StepReagents/ConditionsYield Range
TrifluoromethylationTMSCF₃, CuI, DMF, 100°C45–60%
DemethylationBBr₃, CH₂Cl₂, −78°C → RT70–85%

Q. How can researchers ensure purity of this compound during isolation?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) for intermediate purification. For final isolation, reversed-phase HPLC (C18 column, water/acetonitrile with 0.1% formic acid) improves resolution of polar hydroxyl groups .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) at 4°C enhance crystal formation for X-ray analysis .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet, δ 5.5–6.0 ppm). Trifluoromethyl groups show a characteristic triplet in ¹⁹F NMR (δ −60 to −70 ppm) .
  • HRMS : Confirm molecular formula (C₆H₄F₃NO₂) with <2 ppm error.
  • IR Spectroscopy : Detect O–H stretches (3200–3500 cm⁻¹) and C=O/C–F vibrations (1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation be addressed?

Methodological Answer: Regioselectivity is influenced by directing groups and catalysts:

  • Meta-directing effects : Electron-withdrawing groups (e.g., nitro) at specific positions can direct trifluoromethylation to the desired site .
  • Ligand design : Bidentate ligands (e.g., phenanthroline) in Cu-mediated reactions improve selectivity by stabilizing transition states .
    Contradiction Note : Some studies report competing para-substitution under high-temperature conditions, necessitating kinetic control via low-temperature protocols .

Q. What are the stability challenges of this compound under varying pH and temperature?

Methodological Answer:

  • pH sensitivity : The compound degrades in strongly acidic (pH <2) or basic (pH >10) conditions due to hydroxyl group deprotonation or trifluoromethyl hydrolysis. Stability is optimal at pH 4–7 .
  • Thermal stability : Decomposition occurs above 150°C (TGA data). Store at −20°C under inert atmosphere (N₂/Ar) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1% v/v).
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
    Example : Discrepancies in IC₅₀ values for kinase inhibition (1–10 μM vs. 20–50 μM) may arise from variations in ATP concentration (1 mM vs. 10 mM) .

Q. What advanced computational methods predict reactivity of this compound in drug design?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrostatic potential maps for hydrogen-bonding sites .
  • Molecular docking : AutoDock Vina with protein targets (e.g., COX-2) to evaluate binding affinity. Compare with experimental IC₅₀ values for validation .

Q. How to optimize analytical methods for detecting trace impurities?

Methodological Answer:

  • UPLC-MS/MS : Use a BEH C18 column (1.7 μm particles) with 0.1% acetic acid in water/acetonitrile. Limit of detection (LOD) can reach 0.1 ng/mL .
  • For metal residues : ICP-MS with collision/reaction cell (He mode) to quantify Cu or Pd catalysts below 1 ppm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
3,4-Dihydroxy-2-(trifluoromethyl)pyridine

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